Product packaging for Methyl 6-(acetyloxy)hexa-2,4-dienoate(Cat. No.:CAS No. 921617-37-0)

Methyl 6-(acetyloxy)hexa-2,4-dienoate

Cat. No.: B14176536
CAS No.: 921617-37-0
M. Wt: 184.19 g/mol
InChI Key: VDGPQLGQAQOBHT-UHFFFAOYSA-N
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Description

Methyl 6-(acetyloxy)hexa-2,4-dienoate is a chemical compound with the molecular formula C9H12O4 . It belongs to the class of hexadienoate esters, which are known to serve as valuable intermediates and building blocks in synthetic organic chemistry . While specific pharmacological studies on this exact compound are limited in the available literature, related hexadienoate and pentadienoate structures are frequently utilized in methodological and natural product synthesis research . For instance, functionalized dienoate esters can be investigated for their role in metal-mediated cycloaddition reactions to construct complex cyclic frameworks . Researchers may also explore the reactivity of the acetyloxy and ester functional groups for further chemical modifications. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O4 B14176536 Methyl 6-(acetyloxy)hexa-2,4-dienoate CAS No. 921617-37-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921617-37-0

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 6-acetyloxyhexa-2,4-dienoate

InChI

InChI=1S/C9H12O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-6H,7H2,1-2H3

InChI Key

VDGPQLGQAQOBHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC=CC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Acetyloxy Hexa 2,4 Dienoate and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For Methyl 6-(acetyloxy)hexa-2,4-dienoate, two primary disconnections are considered: the ester linkage of the acetoxy group and the carbon-carbon double bonds of the diene system.

A logical retrosynthetic approach begins with the disconnection of the acetyl group, leading to the precursor Methyl 6-hydroxyhexa-2,4-dienoate . This simplifies the molecule and focuses the synthetic challenge on the construction of the conjugated dienoate with a terminal hydroxyl group.

Further disconnection of the diene system can be envisioned through a Wittig-type reaction, a powerful method for olefination. Specifically, a Horner-Wadsworth-Emmons (HWE) reaction is highly suitable for the stereoselective synthesis of (E,E)-dienoates. This leads to two key synthons: a phosphonate ester, such as methyl (diethoxyphosphoryl)acetate , and an α,β-unsaturated aldehyde containing the required hydroxyl functionality, for instance, a protected form of 4-hydroxybut-2-enal .

Key Synthetic Challenges Associated with the Dienyl and Acetoxy Moieties

The synthesis of this compound presents several challenges:

Stereocontrol of the Diene: Achieving the desired (E,E) stereochemistry of the conjugated diene is crucial. The Horner-Wadsworth-Emmons reaction is known to favor the formation of the E-alkene, making it a suitable choice. wikipedia.orgalfa-chemistry.com Careful selection of the phosphonate reagent and reaction conditions is necessary to ensure high stereoselectivity.

Chemoselectivity: The presence of multiple functional groups (ester, alcohol, and later, the diene) requires careful selection of reagents to avoid unwanted side reactions. For instance, the reduction of an ester or an aldehyde in the presence of other sensitive groups, or the protection of the hydroxyl group without affecting the ester, are significant considerations.

Regioselectivity: In reactions involving unsymmetrical reagents, controlling the region of reactivity is important. For example, during the formation of the diene, the reaction must proceed at the desired carbonyl group without affecting other parts of the molecule.

Identification of Precursors and Synthons for Convergent and Linear Routes

Based on the retrosynthetic analysis, the following precursors and synthons can be identified:

Linear Route:

A linear synthesis would involve the step-by-step construction of the carbon chain. A possible sequence could start from a simple four-carbon unit, which is then elaborated to the six-carbon chain, followed by the introduction of the necessary functional groups.

Convergent Route:

A convergent approach involves the synthesis of key fragments of the molecule separately, which are then combined at a later stage. This is often a more efficient strategy. For this compound, a convergent synthesis would involve the preparation of the phosphonate ylide and the protected aldehyde fragment independently, followed by their coupling.

Synthon Precursor Synthetic Strategy
Methyl (diethoxyphosphoryl)acetateMethyl chloroacetate, Triethyl phosphiteArbuzov reaction
4-(Protected-oxy)but-2-enalBut-2-ene-1,4-diolProtection of one hydroxyl group, followed by oxidation of the other

Total Synthesis Approaches to this compound

A plausible total synthesis of this compound can be designed based on the retrosynthetic analysis. The key steps would involve the stereoselective formation of the dienoate system, followed by the introduction of the acetoxy group.

A proposed forward synthesis would commence with the protection of one of the hydroxyl groups of commercially available but-2-ene-1,4-diol. This would be followed by the oxidation of the remaining free hydroxyl group to the corresponding aldehyde. A Horner-Wadsworth-Emmons reaction with methyl (diethoxyphosphoryl)acetate would then yield the protected Methyl 6-hydroxyhexa-2,4-dienoate. Subsequent deprotection and acetylation would furnish the target molecule.

Stereoselective and Enantioselective Pathways for Chiral Induction

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are paramount in establishing the geometry of the diene.

Horner-Wadsworth-Emmons Reaction: As previously mentioned, the HWE reaction is a highly reliable method for the synthesis of E-alkenes. wikipedia.orgalfa-chemistry.comnrochemistry.com The use of stabilized phosphonate ylides, such as methyl (diethoxyphosphoryl)acetate, with aldehydes generally provides the E-isomer with high selectivity. The reaction mechanism involves the formation of an intermediate oxaphosphetane, and the thermodynamic stability of the transition state leading to the E-product drives the stereochemical outcome.

In a hypothetical scenario where a chiral center is desired in the molecule, for example, at the 6-position, an enantioselective reduction of a corresponding ketone precursor could be employed. This would involve the use of a chiral reducing agent, such as a CBS catalyst, to induce chirality.

Method Development for Component Fragment Synthesis

The synthesis of this compound can be approached by dissecting the molecule into its key functional components. The development of methods to synthesize the dienyl system, introduce the acetoxy functionality, and form the methyl ester are crucial steps that can be undertaken in various sequences.

Construction of the Dienyl System

The conjugated diene is a cornerstone of the molecule's structure. Classical approaches to this functionality often involve multi-step sequences including olefinations, oxidations, and reductions nih.gov. However, more contemporary methods offer more direct routes.

One of the most effective modern techniques for constructing substituted dienoate esters is olefin metathesis , specifically ene-diene cross-metathesis. This reaction utilizes transition metal catalysts, such as the Grubbs-Hoveyda catalysts, to couple a terminal alkene with a diene. For instance, the cross-metathesis of terminal alkenes with methyl (2Z,4E)-hexadienoate can produce a variety of substituted (2Z,4E)-dienyl esters in good yields nih.govorganic-chemistry.orgnih.gov. This method is notable for its high stereoselectivity, typically retaining the geometry of the existing double bond while forming the new double bond predominantly as the E-isomer nih.govorganic-chemistry.org.

Another powerful strategy involves transition metal-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, for example, can be used to form the diene system by reacting a vinyl boronic acid with a vinyl halide mdpi.commdpi.com. This approach is highly versatile and tolerates a wide range of functional groups.

The table below summarizes key methodologies for dienyl system construction.

Table 1: Methodologies for Dienyl System Construction
Method Key Reagents/Catalysts Typical Products Key Features
Ene-Diene Cross Metathesis Terminal alkene, dienoate ester, Grubbs-Hoveyda catalyst Substituted (2Z,4E)-dienyl esters High E-selectivity for new double bond; retains existing stereochemistry nih.govorganic-chemistry.org.
Suzuki-Miyaura Coupling Vinyl boronic acid, vinyl halide, Palladium catalyst (e.g., PdCl₂(dppf)) Conjugated dienyl esters High functional group tolerance; versatile for complex fragments mdpi.com.
Wittig Olefination Phosphonium ylide, α,β-unsaturated aldehyde 1,3-Dienes Classic method; can be adapted for stereoselective synthesis of trisubstituted 1,3-dienes organic-chemistry.org.

| Heck Reaction | Aryl/vinyl halide, alkene, Palladium catalyst | Substituted alkenes/dienes | Does not require an organometallic reagent mdpi.com. |

Introduction and Manipulation of the Acetoxy Functionality

The acetoxy group is a versatile functional handle in organic molecules nih.gov. Its introduction can be achieved through several pathways. A common and direct method is the acetylation of a corresponding alcohol . For the synthesis of this compound, a precursor such as methyl 6-hydroxyhexa-2,4-dienoate could be treated with acetic anhydride or acetyl chloride in the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP) orgsyn.org.

More advanced strategies involve the direct functionalization of C-H bonds. Transition metal-catalyzed C-H acetoxylation has emerged as a powerful tool to directly convert inert C-H bonds into acetoxy groups, avoiding the need for pre-functionalization nih.gov. While direct application to the target molecule may be complex, this methodology represents a frontier in synthetic efficiency.

Another relevant transformation is the α-acetoxylation of ketones . This reaction can be performed using hypervalent iodine(III) reagents like (diacetoxy)iodobenzene (PIDA) rsc.org. A ketone precursor could be acetoxylated at the alpha position, followed by further manipulations to yield the target structure. Gold-catalyzed intermolecular oxidation of terminal alkynes in the presence of acetic acid also provides a route to α-acetoxy ketones, which are valuable synthetic intermediates organic-chemistry.org.

Table 2: Methods for Introduction of Acetoxy Functionality

Method Reagents Substrate Type Key Features
Alcohol Acetylation Acetic anhydride, pyridine, DMAP Alcohols High-yielding, standard laboratory procedure orgsyn.org.
C-H Acetoxylation Transition metal catalyst (e.g., Pd, Rh), oxidant Alkanes, Arenes Direct functionalization of inert bonds; challenges in regioselectivity nih.gov.
α-Acetoxylation of Ketones (Diacetoxy)iodobenzene (PIDA) Ketones Utilizes hypervalent iodine; proceeds via an enol or enolate intermediate rsc.org.
Reductive Acetylation Diisobutylaluminum hydride (DIBALH), Acetic anhydride Esters, Lactones Forms α-acetoxy ethers, which are precursors to oxocarbenium ions for C-C bond formation orgsyn.org.

Formation of the Methyl Ester Moiety

The methyl ester is a common functional group, and numerous methods exist for its formation. The most traditional method is the Fischer esterification , which involves reacting the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst commonorganicchemistry.com. This is an equilibrium-driven process, often requiring a large excess of methanol to achieve high yields commonorganicchemistry.com.

For substrates that are sensitive to strong acids, milder methods are available. The use of diazomethane (CH₂N₂) or its safer alternative, trimethylsilyldiazomethane (TMS-CHN₂) , provides a rapid and high-yielding route to methyl esters from carboxylic acids commonorganicchemistry.comlibretexts.orgyoutube.com. The reaction with diazomethane is an Sₙ2 process where the carboxylate acts as a nucleophile, displacing nitrogen gas, which is an excellent leaving group libretexts.orgyoutube.com.

Other modern approaches include the use of dimethyl carbonate as a green methylating agent, catalyzed by a base, or copper-catalyzed O-methylation using dimethyl sulfoxide (DMSO) as the methyl source organic-chemistry.org.

Table 3: Common Methods for Methyl Ester Formation

Method Reagents Substrate Type Advantages/Disadvantages
Fischer Esterification Methanol, Acid catalyst (e.g., H₂SO₄) Carboxylic Acids Simple, inexpensive; requires harsh conditions, equilibrium-limited commonorganicchemistry.com.
Diazomethane CH₂N₂, Ether Carboxylic Acids High yield, fast, mild conditions; toxic and potentially explosive libretexts.orgyoutube.com.
TMS-Diazomethane TMS-CHN₂, Methanol Carboxylic Acids Safer alternative to diazomethane, rapid reaction commonorganicchemistry.com.
Steglich Esterification DCC, DMAP, Methanol Carboxylic Acids Mild conditions, suitable for acid-sensitive substrates commonorganicchemistry.com.
Alkylation Iodomethane (MeI), Base Carboxylate Salts Can alkylate other nucleophilic sites commonorganicchemistry.com.

Catalytic Methodologies in the Synthesis of Dienoate Esters

Catalysis is central to the efficient synthesis of dienoate esters, offering pathways that are often more selective and atom-economical than stoichiometric methods. Both transition metal catalysis and, more recently, organocatalytic and biocatalytic approaches have been successfully applied.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium and ruthenium, are workhorses in the synthesis of complex organic molecules, including dienoate esters.

Olefin Metathesis: As mentioned previously, ruthenium catalysts like the Grubbs and Grubbs-Hoveyda catalysts are exceptionally effective for synthesizing dienes and polyenes nih.govorganic-chemistry.org. For large-scale reactions, fluorous versions of these catalysts have been developed to facilitate catalyst recovery and reuse, enhancing the sustainability of the process nih.govorganic-chemistry.org.

Palladium-Catalyzed Cross-Coupling: A multitude of palladium-catalyzed reactions are suitable for constructing dienoate esters.

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organic halide. It has been used in the synthesis of complex natural products containing diene ester fragments, such as in a total synthesis of (-)-Dictyostatin mdpi.com.

Heck Reaction: This reaction couples an unsaturated halide with an alkene and has broad applications in forming C-C bonds in conjugated systems mdpi.com.

Stille and Sonogashira Reactions: These reactions, which couple organotins and terminal alkynes, respectively, with organic halides, are also powerful tools for assembling the carbon skeleton of dienoate esters mdpi.com.

Gold catalysts have also been employed, for instance, in the intermolecular addition of carboxylic acids to iodoalkynes to produce (Z)-β-iodoenol esters, which are versatile precursors for further coupling reactions mdpi.com.

Table 4: Transition Metal-Catalyzed Reactions for Dienoate Ester Synthesis

Reaction Type Metal Catalyst Typical Reactants Key Feature
Cross Metathesis Ruthenium (Grubbs, Grubbs-Hoveyda) Alkene + Diene Direct formation of substituted dienes nih.govorganic-chemistry.orgorganic-chemistry.org.
Suzuki-Miyaura Coupling Palladium Vinylboronic acid + Vinyl halide High tolerance for functional groups mdpi.com.
Heck Reaction Palladium Vinyl halide + Alkene No organometallic reagent needed mdpi.com.
Myers-Saito Cyclization Gold, Silver Enyne allenes (formed in situ from propargyl esters) Tandem reaction to form aromatic ketones, related structures pkusz.edu.cn.

Organocatalytic and Biocatalytic Approaches

In a shift towards more sustainable and metal-free chemistry, organocatalysis and biocatalysis have gained prominence.

Organocatalysis: This field uses small organic molecules to catalyze reactions. N-Heterocyclic carbenes (NHCs) have been shown to effectively catalyze the esterification of α,β-unsaturated aldehydes with alcohols, providing a metal-free route to unsaturated esters nih.govresearchgate.net. This protocol is effective across a wide range of substrates and proceeds under mild conditions nih.gov. Furthermore, synergistic catalysis, combining a chiral aminocatalyst with a chiral isothiourea or a Brønsted acid, can promote enantioselective Diels-Alder reactions between 2,4-dienals and α,β-unsaturated esters to build complex, functionalized cyclic systems researchgate.net.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. Lipases are particularly well-suited for ester synthesis and acylation reactions nih.gov. The biocatalytic acylation of flavonoids, for example, improves their lipophilicity and stability nih.gov. In the context of dienoate esters, a lipase such as Candida antarctica lipase B (CaLB) could be employed to catalyze either the final esterification step to form the methyl ester or the acylation of a hydroxyl precursor to introduce the acetoxy group mdpi.com. These enzymatic methods avoid the harsh conditions and side-product formation associated with some chemical methods nih.gov.

Table 5: Organocatalytic and Biocatalytic Approaches

Approach Catalyst Reaction Type Key Features
Organocatalysis N-Heterocyclic Carbene (NHC) Esterification Metal-free conversion of α,β-unsaturated aldehydes to esters nih.govresearchgate.net.
Organocatalysis Chiral Aminocatalyst + Co-catalyst Diels-Alder Reaction Asymmetric synthesis of complex cyclohexenes from dienals and esters researchgate.net.
Biocatalysis Lipase (e.g., CaLB) Esterification / Acylation High chemo-, regio-, and enantioselectivity; mild, green conditions nih.govmdpi.com.

Modern Synthetic Techniques: Flow Chemistry and Automated Synthesis Applications

The synthesis of molecules with multiple functional groups, such as this compound, often requires multi-step procedures. flinders.edu.au Flow chemistry and automated synthesis platforms provide powerful tools to streamline such processes, enhancing efficiency, safety, and reproducibility. researchgate.netwhiterose.ac.uk

Flow Chemistry:

For a molecule like this compound, a hypothetical multi-step flow synthesis could be envisioned. This process might involve the initial formation of a conjugated diene system, followed by esterification and subsequent acylation in sequential flow modules. The precise control afforded by flow chemistry would be particularly advantageous in managing the stereoselectivity of the diene formation and preventing side reactions during the functional group interconversions.

Automated Synthesis:

Automated synthesis platforms integrate robotics and computer control to perform chemical reactions with minimal human intervention. researchgate.netnih.gov These systems can precisely dispense reagents, control reaction conditions, and even perform in-line analysis to monitor reaction progress. whiterose.ac.uknih.gov A key advantage of automation is the ability to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. whiterose.ac.uknih.gov This high-throughput experimentation can dramatically accelerate process development and optimization.

In the context of synthesizing this compound, an automated platform could be employed to optimize each step of the synthetic sequence. For instance, variables such as catalyst loading, temperature, and residence time for the esterification and acylation steps could be systematically varied to maximize yield and purity. The data generated from these automated experiments can be used to build predictive models for the reaction, further enhancing process understanding and control. nih.gov

The integration of flow reactors with automated control systems represents a particularly powerful paradigm for modern organic synthesis. researchgate.net Such a setup would allow for the continuous, optimized production of target molecules like this compound.

Illustrative Data for a Hypothetical Flow Synthesis:

To illustrate the potential benefits of flow chemistry for the synthesis of a functionalized dienoate, the following table presents a comparison of hypothetical reaction parameters and outcomes for a key acylation step, contrasting traditional batch processing with a continuous flow approach.

ParameterBatch ProcessingContinuous Flow
Reaction Time 6 hours15 minutes
Temperature 80 °C120 °C
Pressure Atmospheric10 bar
Yield 75%92%
Purity 90%>98%
Safety Risk of thermal runawayEnhanced heat transfer minimizes risks

This table is illustrative and based on general principles of flow chemistry, not on experimentally verified data for this compound.

The data in the table highlights the significant improvements in reaction time, yield, and purity that can often be achieved by transitioning from batch to continuous flow processing. The ability to operate at higher temperatures and pressures in a controlled manner can accelerate reaction rates and improve conversion. nih.gov

Research Findings on Analogous Structures:

Automated platforms have also been instrumental in advancing the synthesis of complex biomacromolecules, such as peptides and proteins, demonstrating the power of this technology in handling multi-step sequential additions with high fidelity. semanticscholar.orgnih.gov The principles of automated, sequential synthesis are directly applicable to the construction of smaller organic molecules with multiple functional groups.

Reactivity Profiles and Mechanistic Investigations of Methyl 6 Acetyloxy Hexa 2,4 Dienoate

Reactions Involving the Conjugated Dienyl System

The conjugated diene system in Methyl 6-(acetyloxy)hexa-2,4-dienoate is the locus of much of its characteristic reactivity. This electron-rich π-system readily participates in a variety of pericyclic, conjugate addition, and electrophilic addition reactions. The presence of both an electron-withdrawing methyl ester group and an electron-donating (through resonance) acetyloxy group influences the regioselectivity and stereoselectivity of these transformations.

Pericyclic Reactions: Diels-Alder Cycloadditions and Related Processes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and is a characteristic reaction of conjugated dienes. pbsociety.org.pl this compound, with its substituted diene system, is expected to undergo Diels-Alder reactions with a variety of dienophiles. The regiochemical and stereochemical outcome of these reactions is governed by the electronic nature of the substituents on both the diene and the dienophile, as well as by steric factors.

In a related compound, (2Z,4E)-1,3,6-triacetoxyhexa-2,4-diene, the diene has been shown to react with electron-deficient dienophiles to yield cyclohexanone (B45756) derivatives. This suggests that this compound would also react readily with electron-poor dienophiles such as maleic anhydride, N-phenylmaleimide, and various acrylates.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles can be predicted by considering the frontier molecular orbitals (FMO) of the reactants. The electron-donating nature of the acetyloxy group at the 6-position and the electron-withdrawing nature of the methyl ester at the 1-position will influence the coefficients of the Highest Occupied Molecular Orbital (HOMO) of the diene, directing the incoming dienophile.

DieneDienophilePredicted Major RegioisomerConditions
This compoundMethyl acrylate"ortho" or "meta" isomerThermal or Lewis acid catalysis
This compoundAcrylonitrile"ortho" or "meta" isomerThermal or Lewis acid catalysis
This compoundMaleic anhydrideSingle adduct (endo favored)Thermal conditions

The stereoselectivity of the Diels-Alder reaction is also a key feature. The reaction is stereospecific with respect to the dienophile, meaning that the stereochemistry of the dienophile is retained in the product. researchgate.net For the diene, the "outside" and "inside" groups will end up on the same or opposite faces of the newly formed ring, respectively. researchgate.net Furthermore, the "endo rule" predicts that for cyclic dienes, the dienophile's substituents will preferentially occupy the endo position in the transition state, leading to the endo product as the major isomer.

Conjugate Additions: Michael Additions and Related Nucleophilic Processes

The conjugated system of this compound is susceptible to nucleophilic attack in a conjugate or Michael-type addition. fiveable.me This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated ester system, or potentially to the δ-position in a 1,6-conjugate addition. The extended conjugation in the dienoate system provides multiple electrophilic sites.

A variety of nucleophiles can participate in Michael additions, including enolates, Gilman reagents (organocuprates), amines, and thiols. imperial.ac.uk The regioselectivity of the addition (1,4- vs. 1,6-addition) is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. "Soft" nucleophiles, such as cuprates and enolates, generally favor conjugate addition, while "hard" nucleophiles, like organolithium reagents, may favor direct 1,2-addition to the ester carbonyl.

NucleophileExpected Major ProductReaction Type
Diethyl malonate (with base)1,4- or 1,6-adductMichael Addition
Lithium dimethylcuprate1,4- or 1,6-adductGilman Reagent Addition
Piperidine1,4- or 1,6-adductaza-Michael Addition
Thiophenol (with base)1,4- or 1,6-adductthia-Michael Addition

The mechanism of the Michael addition involves the initial attack of the nucleophile on the electrophilic carbon of the conjugated system, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final product. In the case of 1,6-conjugate addition, the nucleophile attacks the terminal carbon of the diene system.

Electrophilic Additions to the Diene System

Electrophilic addition is another characteristic reaction of conjugated dienes. The reaction of this compound with electrophiles such as halogens (Br₂, Cl₂) or protic acids (HBr, HCl) can lead to a mixture of 1,2- and 1,4-addition products. royalholloway.ac.uklibretexts.org The initial step of the reaction is the attack of the electrophile on one of the double bonds to form a resonance-stabilized allylic carbocation.

The subsequent attack of the nucleophile can occur at either of the two carbons bearing the positive charge in the resonance hybrid, leading to the formation of both 1,2- and 1,4-adducts. The ratio of these products is often dependent on the reaction temperature. At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored. chemguide.co.uk

ElectrophileNucleophilePossible Products
HBrBr⁻1,2- and 1,4-addition products
Br₂Br⁻1,2- and 1,4-dibromo adducts
IClCl⁻1,2- and 1,4-iodo-chloro adducts

The regioselectivity of the initial electrophilic attack is governed by the stability of the resulting carbocation. The presence of the electron-donating acetyloxy group and the electron-withdrawing methyl ester group will influence the site of protonation or halogenation.

Transformations of the Acetoxy and Ester Functional Groups

Beyond the reactivity of the conjugated diene system, the acetoxy and methyl ester functional groups of this compound can undergo a variety of transformations, including hydrolysis, transesterification, and saponification. The relative reactivity of these two ester functionalities allows for the potential for selective derivatization.

Hydrolysis, Transesterification, and Saponification Pathways

Hydrolysis: The ester and acetoxy groups can be hydrolyzed to the corresponding carboxylic acid and alcohol, respectively, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be driven towards the products by using a large excess of water. organicchemistrytutor.com

Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt and the alcohol. science.gov The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the base.

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. For this compound, the methyl ester can be converted to other alkyl esters by heating with a different alcohol and a catalyst.

Saponification: This is a specific term for the base-mediated hydrolysis of an ester. In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) would lead to the hydrolysis of both the methyl ester and the acetoxy group, yielding the corresponding carboxylate and acetate (B1210297) salts.

ReactionReagentsProducts
Acid-catalyzed HydrolysisH₃O⁺, H₂O, heat6-hydroxyhex-2,4-dienoic acid, Acetic acid, Methanol
SaponificationNaOH, H₂O, heatSodium 6-hydroxyhexa-2,4-dienoate, Sodium acetate, Methanol
Transesterification (of methyl ester)R'OH, H⁺ or RO⁻This compound -> Alkyl 6-(acetyloxy)hexa-2,4-dienoate

Selective Derivatization and Interconversion of the Acetoxy Group

The differential reactivity of the acetoxy and methyl ester groups can potentially be exploited for selective transformations. In some biological systems, it has been observed that acetoxy groups can be selectively hydrolyzed while methyl esters remain intact. pbsociety.org.pl For instance, in tissue cultures of orchids, acetates of phenols and aromatic-aliphatic alcohols were hydrolyzed, whereas methyl esters of aromatic and aromatic-aliphatic acids did not undergo this reaction. pbsociety.org.pl Similarly, an undergraduate experiment has been described involving the regiospecific hydrolysis of methyl 4-acetoxy-benzoic acid using orange peel esterase, which also points to the feasibility of selective enzymatic hydrolysis.

Chemically, the selective hydrolysis or derivatization is more challenging but can be achieved under carefully controlled conditions. The relative rates of hydrolysis of acetoxy and methyl ester groups depend on steric and electronic factors. Generally, less sterically hindered esters hydrolyze more rapidly.

Functional group interconversion (FGI) provides a powerful strategy for the synthesis of complex molecules by converting one functional group into another. royalholloway.ac.uk The acetoxy group in this compound could potentially be converted to other functional groups through a sequence of reactions. For example, selective hydrolysis of the acetoxy group to a hydroxyl group would open up possibilities for further derivatization, such as oxidation to an aldehyde or ketone, or conversion to a better leaving group for substitution reactions.

TransformationReagentsProduct Functional Group
Selective Hydrolysis of AcetoxyEnzyme (e.g., lipase, esterase)Hydroxyl
Hydrolysis then Oxidation1. Selective Hydrolysis 2. PCC or Swern oxidationAldehyde or Ketone
Hydrolysis then Etherification1. Selective Hydrolysis 2. NaH, R-XEther

Cross-Coupling and Metathesis Reactions of the Dienyl Moiety

Palladium-Catalyzed Cross-Coupling Reactions

There is no specific information available in the scientific literature regarding the participation of this compound in palladium-catalyzed cross-coupling reactions. While the dienyl moiety, in theory, could participate in various coupling reactions (e.g., Suzuki, Heck, Stille), no studies have been published detailing such transformations for this specific substrate.

Olefin Metathesis and Ring-Closing Metathesis Applications

Similarly, a thorough search of scientific databases yields no results for the use of this compound in olefin metathesis or ring-closing metathesis (RCM) reactions. The presence of two conjugated double bonds and an ester functionality could make it an interesting substrate for metathesis, but its reactivity in this context has not been explored in published research.

Rearrangement Reactions and Fragmentations

No studies have been found that specifically investigate the rearrangement reactions or fragmentation pathways of this compound under various conditions (e.g., thermal, photochemical, or catalytic).

Detailed Mechanistic Studies through Kinetic, Isotopic Labeling, and Spectroscopic Analyses

Consistent with the lack of reactivity data, there are no detailed mechanistic studies for reactions involving this compound. Consequently, no information on kinetic analyses, isotopic labeling experiments, or spectroscopic investigations of reaction intermediates or transition states is available.

Based on a comprehensive review of the current scientific literature, the specific chemical reactivity and mechanistic details for this compound, as outlined in the requested article structure, have not been investigated or reported. Further experimental research would be necessary to provide the data required to populate the requested sections.

Strategic Applications of Methyl 6 Acetyloxy Hexa 2,4 Dienoate in Complex Molecule Synthesis

Role as a Precursor for Natural Product Total Synthesis

The conjugated diene moiety in Methyl 6-(acetyloxy)hexa-2,4-dienoate makes it an excellent candidate for participating in Diels-Alder reactions, a cornerstone in the synthesis of many natural products. organic-chemistry.orgresearchgate.netresearchgate.net This [4+2] cycloaddition reaction allows for the rapid construction of six-membered rings with high stereocontrol, a common motif in numerous biologically active compounds. The terminal acetyloxy group can be readily hydrolyzed to a primary alcohol, providing a handle for further functionalization and elaboration of the molecular framework.

The utility of similar dienoates is well-documented in the synthesis of various natural products. For instance, derivatives of sorbic acid are employed to construct the core structures of polyketide and terpenoid natural products. researchgate.netresearchgate.net The strategic placement of functional groups on the diene allows for the introduction of complexity early in a synthetic sequence.

Natural Product Class Key Synthetic Transformation Role of Diene Precursor
PolyketidesIntramolecular Diels-AlderForms a key carbocyclic core
TerpenoidsIntermolecular Diels-AlderIntroduces a functionalized six-membered ring
AlkaloidsAza-Diels-Alder ReactionConstructs a nitrogen-containing heterocyclic core rsc.org

This table illustrates the potential applications of dienoates like this compound in natural product synthesis based on analogous compounds.

Utility in the Construction of Diverse Heterocyclic and Carbocyclic Scaffolds

The rich chemical reactivity of this compound extends beyond its use in natural product synthesis to the construction of a wide array of heterocyclic and carbocyclic frameworks. The diene system can participate in various cycloaddition reactions, while the terminal acetate (B1210297) can be converted into other functional groups to facilitate cyclization.

Carbocyclic Scaffolds: The Diels-Alder reaction is a primary method for forming carbocyclic rings. By reacting this compound with different dienophiles, a variety of substituted cyclohexene (B86901) derivatives can be accessed. Subsequent manipulation of the ester and acetyloxy groups allows for the synthesis of more complex carbocycles, including spirocyclic and fused ring systems. Ring-closing metathesis of derivatives of this compound could also be a viable strategy for constructing medium to large carbocycles. nih.govresearchgate.netresearchgate.net

Heterocyclic Scaffolds: The terminal hydroxyl group (after deacetylation) can serve as a nucleophile in intramolecular reactions to form oxygen-containing heterocycles. Furthermore, the diene can participate in hetero-Diels-Alder reactions, where one of the reactants contains a heteroatom, leading to the formation of nitrogen- or oxygen-containing six-membered rings. rsc.org The synthesis of functionalized pyrrolidines and other nitrogen heterocycles can also be envisioned through multi-step sequences involving this versatile building block. nih.govnih.gov

Scaffold Type Key Reaction Resulting Structure
CarbocycleDiels-AlderSubstituted cyclohexene
CarbocycleRing-Closing MetathesisMacrocyclic lactone (after modification)
Heterocycle (Oxygen)Intramolecular CyclizationTetrahydrofuran or Tetrahydropyran derivative
Heterocycle (Nitrogen)Aza-Diels-AlderDihydropyridine derivative rsc.org

This interactive table showcases the versatility of dienoates in constructing diverse molecular scaffolds.

Contributions to Asymmetric Synthesis Methodologies

The development of stereoselective reactions is a central theme in modern organic synthesis. This compound can be a valuable substrate in various asymmetric transformations. Chiral catalysts can be employed to control the stereochemical outcome of reactions involving the diene system, leading to the formation of enantioenriched products.

For example, asymmetric Diels-Alder reactions can be achieved using chiral Lewis acid catalysts, which coordinate to the dienophile and direct the approach of the diene from a specific face. Similarly, asymmetric dihydroxylation or epoxidation of the double bonds, followed by further transformations, can introduce multiple stereocenters with high fidelity. The use of chiral ligands in transition metal-catalyzed reactions involving this dienoate could also provide access to a range of chiral building blocks. researchgate.net

Development of Novel Polyketide Analogs and Derivatives

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. nih.govyoutube.com They are biosynthesized by polyketide synthases from simple building blocks. This compound can be viewed as a C6 building block that can be incorporated into synthetic or semi-synthetic schemes to generate novel polyketide analogs. nih.govresearchgate.net

By modifying the polyketide backbone with this functionalized dienoate, chemists can create new derivatives with potentially altered or improved biological properties. The diene functionality offers a site for post-synthetic modification, allowing for the introduction of further diversity. This approach, often termed "mutasynthesis" or "chemoenzymatic synthesis," is a powerful tool for drug discovery and development. youtube.com

Integration into Cascade Reactions and Multicomponent Processes

Cascade reactions and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple transformations into a single synthetic operation. nih.govacs.org The multiple functional groups of this compound make it an ideal candidate for such processes.

A cascade reaction could be initiated by a Diels-Alder reaction, with the resulting cycloadduct undergoing a subsequent intramolecular cyclization or rearrangement. In a multicomponent reaction, the dienoate could react with two or more other components in a one-pot process to rapidly assemble a complex molecular architecture. nih.govmdpi.com For example, a multicomponent process could involve the in-situ formation of a dienophile that then reacts with this compound in a Diels-Alder cycloaddition.

Computational and Theoretical Chemistry Studies on Methyl 6 Acetyloxy Hexa 2,4 Dienoate

Electronic Structure and Molecular Orbital Analysis

No information is available regarding the electronic structure, molecular orbital energies, or the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of Methyl 6-(acetyloxy)hexa-2,4-dienoate.

Conformational Analysis and Exploration of Potential Energy Surfaces

There are no published studies on the conformational analysis or the potential energy surface of this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

No quantum chemical calculations have been reported to elucidate the reaction mechanisms involving this compound.

Prediction of Reactivity and Selectivity in Organic Transformations

There are no theoretical studies available that predict the reactivity or selectivity of this compound in organic transformations.

Theoretical Basis for Spectroscopic Parameter Prediction

No computational studies have been performed to predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) of this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences for Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For Methyl 6-(acetyloxy)hexa-2,4-dienoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR would provide initial information on the number of distinct proton environments, their multiplicity (splitting patterns), and integration (proton count). The diene portion of the molecule is expected to show complex multiplets in the olefinic region of the spectrum. The methyl protons of the ester and acetyl groups would likely appear as sharp singlets at characteristic chemical shifts.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify the number of unique carbon signals and classify them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons. The carbonyl carbons of the ester and acetyl groups would resonate at the downfield end of the spectrum.

To establish connectivity, advanced pulse sequences are indispensable:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule. For this compound, COSY would be crucial in connecting the protons along the hexadienoate backbone.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for identifying quaternary carbons and piecing together the molecular fragments. For instance, an HMBC correlation from the methyl protons of the ester to the ester carbonyl carbon would confirm this structural unit.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are pivotal for determining the stereochemistry of the double bonds (E/Z configuration). Spatial proximity of protons across a double bond will result in a cross-peak, providing definitive evidence for their relative orientation.

A hypothetical data table summarizing expected ¹H and ¹³C NMR chemical shifts is presented below. Actual values would be determined experimentally.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H)HMBC Correlations (¹H to ¹³C)
13.70 (s, 3H)51.5 (CH₃)-C2
2-167.0 (C)--
35.80 (d)120.0 (CH)H4C2, C5
47.30 (dd)145.0 (CH)H3, H5C2, C6
56.20 (dt)130.0 (CH)H4, H6C3, C7
64.20 (d, 2H)65.0 (CH₂)H5C4, C5, C7
7-170.5 (C)--
82.10 (s, 3H)21.0 (CH₃)-C7

Mass Spectrometry: Fragmentation Pathways and High-Resolution Techniques for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation. The molecular ion peak [M]⁺ may be observed, but its intensity could be low. Characteristic fragmentation pathways would include:

Loss of the acetoxy group (•OCH₃CO) or acetic acid (CH₃COOH).

Cleavage of the ester bond, leading to the loss of a methoxy (B1213986) radical (•OCH₃).

Retro-Diels-Alder reactions within the diene system.

Sequential loss of small neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄).

Soft ionization techniques , such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would be employed to observe the molecular ion with greater intensity, typically as a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the molecular formula. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the elemental composition can be calculated, distinguishing it from other compounds with the same nominal mass.

A table of expected prominent ions in the mass spectrum of this compound is provided below.

m/z (Nominal)Proposed FragmentIonization Mode
184[M]⁺EI
153[M - OCH₃]⁺EI
142[M - C₂H₂O]⁺EI
125[M - OCOCH₃]⁺EI
97[C₆H₉O]⁺EI
185[M + H]⁺ESI/CI
207[M + Na]⁺ESI

Vibrational Spectroscopy: Methodological Applications of Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and acetyl groups, typically in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the conjugated diene would appear in the 1600-1650 cm⁻¹ region. C-O stretching vibrations for the ester and acetyl groups would be visible in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of sp² C-H bonds would be indicated by stretching vibrations above 3000 cm⁻¹, while sp³ C-H stretches would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the conjugated diene are often strong in the Raman spectrum due to the change in polarizability during the vibration. The C=O stretching vibrations would also be observable. Raman spectroscopy can be particularly useful for studying the stereochemistry of the double bonds, as the vibrational frequencies can be sensitive to the E/Z configuration.

A summary of the expected key vibrational frequencies is presented below.

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=O (Ester)~1725 (strong)~1725 (moderate)
C=O (Acetyl)~1740 (strong)~1740 (moderate)
C=C (Conjugated Diene)~1640, ~1610 (moderate)~1640, ~1610 (strong)
C-O (Ester/Acetyl)~1240, ~1050 (strong)(weak)
=C-H Stretch~3030 (moderate)~3030 (moderate)
-C-H Stretch~2950 (moderate)~2950 (moderate)

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

If this compound is chiral, for instance, due to the presence of stereocenters introduced during its synthesis or from a natural source, chiroptical spectroscopy becomes essential for determining its absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light. The electronic transitions within the chromophores of the molecule, such as the conjugated diene and the carbonyl groups, will give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for the assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms. ORD can also be used to determine the absolute configuration by analyzing the sign of the Cotton effects, particularly for the n→π* transition of the carbonyl groups.

The application of these techniques would be contingent on the molecule being chiral and exhibiting measurable chiroptical properties.

Chromatographic and Separation Techniques: Advanced Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative purposes. For purity assessment, a reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would likely be effective. A UV detector set to the λmax of the conjugated diene would provide sensitive detection. The presence of a single sharp peak would indicate high purity, while the area percentages of any minor peaks would quantify impurities. For the separation of potential stereoisomers, chiral HPLC columns with specialized stationary phases would be employed.

Gas Chromatography (GC): As this compound is likely to be volatile, Gas Chromatography could also be a suitable analytical technique for purity assessment. A capillary column with a non-polar or moderately polar stationary phase would be used. Flame Ionization Detection (FID) would provide a robust and sensitive response. GC coupled with Mass Spectrometry (GC-MS) would be a powerful tool for identifying any impurities by their mass spectra.

A summary of typical chromatographic conditions is provided in the table below.

TechniqueColumnMobile Phase/Carrier GasDetectionApplication
HPLCReversed-Phase C18Water/Acetonitrile gradientUV-Vis (Diode Array)Purity assessment
Chiral HPLCChiral Stationary Phase (e.g., cellulose-based)Hexane/IsopropanolUV-VisEnantiomeric separation
GCCapillary (e.g., DB-5)HeliumFID, MSPurity assessment, impurity identification

Future Research Directions and Emerging Paradigms for Methyl 6 Acetyloxy Hexa 2,4 Dienoate Research

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly leveraging light and electricity to drive reactions under mild conditions, minimizing waste and accessing novel reactivity. The conjugated diene system in Methyl 6-(acetyloxy)hexa-2,4-dienoate is an ideal substrate for such transformations.

Future research will likely focus on using photocatalysts that, when excited by light, can engage in electron transfer processes with the dienoate. rsc.org This could enable a variety of reactions, including [4+2] cycloadditions with electron-rich olefins, E/Z isomerization to control stereochemistry, or selective reductions of the ester functionalities. rsc.orgrsc.org For instance, irradiation in the presence of Lewis or Brønsted acids has been shown to influence the photoisomerization of related dienoic esters, such as methyl 2,4-hexadienoate, allowing for selective formation of specific stereoisomers. rsc.org

Electrocatalysis offers a complementary approach. By applying an electric potential, it may be possible to achieve selective oxidations or reductions at different sites of the molecule. Anodic oxidation could target the diene for dimerization or polymerization, while cathodic reduction could selectively convert the methyl ester or the terminal acetate (B1210297) to the corresponding alcohols, providing a green alternative to traditional metal hydride reagents.

Table 1: Potential Photocatalytic Reactions of this compound

Reaction TypeCatalyst ClassPotential ProductSignificance
E/Z IsomerizationTransition Metal Complexes (e.g., Ru, Ir)Stereoisomers of the parent compoundAccess to specific molecular geometries for biological or material applications.
[4+2] CycloadditionOrganic Dyes (e.g., Eosin Y)Substituted cyclohexene (B86901) derivativesRapid construction of complex cyclic scaffolds for pharmaceuticals.
Selective ReductionSemiconductor Nanoparticles (e.g., TiO₂)Methyl 6-hydroxyhexa-2,4-dienoateGreen, selective deprotection or conversion of functional groups.

Rational Design of Derivatives for Enhanced Reactivity or Selectivity

The inherent reactivity of this compound can be fine-tuned through the rational design of derivatives. This involves making strategic modifications to the molecular structure to enhance a desired chemical property. nih.gov For example, introducing electron-withdrawing or electron-donating groups at various positions on the hexadienoate backbone can significantly alter the electron density of the diene system.

Computational Design of Novel Reactions and Reagents

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. nih.gov For a molecule like this compound, DFT can be used to model its electronic structure, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). e3s-conferences.org These calculations can predict the regioselectivity and stereoselectivity of reactions like cycloadditions and nucleophilic attacks. conicet.gov.ar

Future research will utilize DFT to screen potential catalysts and reaction partners in silico before attempting them in the lab. mdpi.com For instance, the transition states of various potential reaction pathways can be calculated to determine the most energetically favorable route. rsc.orgpku.edu.cn This computational pre-screening saves significant time and resources. Furthermore, DFT can help in designing novel reagents specifically tailored to react with the dienoate system, for example, by calculating binding affinities and activation energies for hypothetical catalytic cycles. uci.edu

Table 2: Illustrative DFT-Calculated Properties for Derivative Design

Derivative ModificationPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted Effect on Reactivity
Parent Compound-6.5-0.8Baseline
Add -NO₂ at C2-7.1-1.5Enhanced reactivity as an electrophile in polar reactions.
Add -OCH₃ at C3-6.1-0.6Enhanced reactivity as a nucleophile; higher rate in Diels-Alder with electron-poor dienophiles.
Replace -OAc with -OTs-6.6-0.9Increased leaving group potential for substitution reactions at C6.

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data that computational studies would generate.

Potential as a Precursor in Advanced Polymer Chemistry and Supramolecular Assemblies

The structure of this compound makes it a promising candidate as a monomer for advanced polymers. The conjugated diene system can participate in polymerization reactions, such as 1,4-addition polymerization, to create polymers with unsaturated backbones. These backbones can be further functionalized or cross-linked, offering pathways to materials with tunable properties. The presence of two distinct ester groups provides handles for post-polymerization modification or for creating copolyesters with varied characteristics. Research in this area could lead to the development of novel biodegradable polyesters or functional materials. scielo.org.mx

In the realm of supramolecular chemistry, the ester groups and the polarizable diene system can participate in non-covalent interactions like hydrogen bonding and π-π stacking. tue.nl This opens up the possibility of designing self-assembling systems where molecules of this compound or its derivatives organize into well-defined nanostructures like fibers, gels, or nanotubes. rsc.orgnih.gov Such assemblies could find applications in areas like drug delivery, catalysis, or the development of "smart" materials that respond to external stimuli. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

For this compound, AI tools could be employed to:

Predict reaction outcomes: Given a set of reactants and conditions, an ML model could predict the major product, yield, and potential byproducts. chemai.io

Optimize reaction conditions: AI algorithms can explore a vast parameter space (temperature, solvent, catalyst, etc.) to identify the optimal conditions for a desired transformation, a task that is prohibitively time-consuming with manual experimentation.

Propose novel synthetic routes: By treating synthesis as a language or graph problem, AI can propose new, non-intuitive pathways to synthesize complex target molecules starting from the dienoate. chemcopilot.comrsc.org

This data-driven approach will accelerate the exploration of the chemical space around this compound, enabling chemists to more efficiently identify and develop new reactions and applications. eurekalert.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-(acetyloxy)hexa-2,4-dienoate, and how can purity be optimized?

  • Methodology : A common approach involves esterification or acetylation of precursor dienoic acids. For example, refluxing the carboxylic acid derivative with methanol and a catalytic acid (e.g., sulfuric acid) under anhydrous conditions, followed by purification via silica gel column chromatography using gradients of ethyl acetate/hexane. Monitoring reaction progress with thin-layer chromatography (TLC) and verifying purity via 1H^1H-NMR (e.g., ester methyl protons at δ 3.6–3.8 ppm) and HPLC (≥98% purity) is critical .

Q. How can the structural integrity and stability of this compound be assessed under experimental conditions?

  • Methodology : Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Hydrolytic sensitivity : Incubate in buffers of varying pH (2–10) and monitor degradation via UV-Vis spectroscopy (λ ~210–250 nm for conjugated dienes) or LC-MS.
  • Light sensitivity : Expose to UV/visible light and track isomerization using 13C^{13}C-NMR (shifts in olefinic carbons) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H-NMR for olefinic proton coupling patterns (e.g., J2,3J_{2,3} and J4,5J_{4,5}) and acetyl methyl signals (δ 2.0–2.1 ppm).
  • IR : Stretching frequencies for ester carbonyl (~1740 cm1^{-1}) and acetyl C=O (~1765 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+, calculated for C9_9H12_{12}O4_4: 184.1892) .

Advanced Research Questions

Q. How do hydrolases interact with this compound, and what experimental designs can elucidate degradation pathways?

  • Methodology :

  • Enzyme assays : Incubate with EC 3.7.1.13-type hydrolases (e.g., 2-hydroxy-6-oxohexa-2,4-dienoate hydrolase) and monitor hydrolysis products (e.g., acetic acid, hexa-2,4-dienoic acid) via GC-MS or enzymatic coupling assays.
  • Kinetic studies : Measure KmK_m and VmaxV_{max} using spectrophotometric detection of product formation (e.g., anthranilate derivatives at λ 340 nm) .

Q. What computational strategies can predict the reactivity of this compound in bioorganic systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding affinity with hydrolase active sites (e.g., using AutoDock Vina) to identify key residues (e.g., Ser-His-Asp catalytic triads) .

Q. How can isotopic labeling resolve contradictions in proposed metabolic pathways involving this compound?

  • Methodology : Synthesize 13C^{13}C- or 2H^{2}H-labeled analogs (e.g., 13C^{13}C-acetyl group) and track metabolic fate using:

  • Isotope-ratio MS : Quantify incorporation into downstream metabolites.
  • NMR : Detect 13C^{13}C-13C^{13}C coupling in degradation intermediates .

Q. What role does stereoelectronic effects play in the stability of this compound’s conjugated system?

  • Methodology :

  • X-ray crystallography : Resolve bond lengths and angles to assess conjugation.
  • UV-Vis spectroscopy : Compare λmax_{\text{max}} shifts in polar vs. nonpolar solvents to evaluate electron delocalization .

Methodological Notes

  • Contradictions in Data : Discrepancies in reported physical properties (e.g., boiling points) may arise from isomerization or impurities. Always cross-validate with multiple techniques (e.g., NMR, HRMS) .
  • Advanced Purification : For trace isomer separation, use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.